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Compound of Interest

Compound Name: 2-Methylquinoline

Cat. No.: B7769805 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Methylquinoline (also known as quinaldine), a key heterocyclic compound with applications in

the synthesis of dyes, pharmaceuticals, and other fine chemicals. This document presents its

nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along

with detailed experimental protocols to aid in the characterization and analysis of this molecule.

Spectroscopic Data
The following sections summarize the key spectroscopic data for 2-Methylquinoline,

presented in a clear and structured format for easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon

framework of 2-Methylquinoline.

¹H NMR Data

The proton NMR spectrum of 2-Methylquinoline exhibits distinct signals for the methyl group

and the aromatic protons on the quinoline ring system. The chemical shifts are influenced by

the electron-withdrawing nitrogen atom and the aromatic ring currents.
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Assignment Chemical Shift (δ) in ppm

A 8.03

B 7.759

C 7.677

D 7.475

E 7.271

F (CH₃) 2.745

Note: Data obtained in CDCl₃ at 399.65 MHz.[1]

¹³C NMR Data

The carbon-13 NMR spectrum provides information on all the unique carbon atoms in 2-
Methylquinoline. The chemical shifts are sensitive to the electronic environment of each

carbon atom. Studies have shown that the chemical shifts can be solvent-dependent.[2]

Carbon Atom Chemical Shift (δ) in ppm

C2 159.0

C3 121.8

C4 136.2

C4a 127.3

C5 129.3

C6 126.5

C7 128.8

C8 125.8

C8a 147.6

CH₃ 25.03
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Note: The presented data is a compilation from various sources and may show slight variations

depending on the experimental conditions.[3][4]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule by

measuring the absorption of infrared radiation. The IR spectrum of 2-Methylquinoline shows

characteristic bands for C-H stretching and bending, as well as aromatic C=C and C=N

stretching vibrations.

Wavenumber (cm⁻¹) Assignment

3050-3000 Aromatic C-H stretching

2950-2850 Aliphatic C-H stretching (methyl group)

1620-1580 Aromatic C=C and C=N stretching

1500-1400 Aromatic C=C stretching

840-740 C-H out-of-plane bending

Note: The IR data is based on the gas-phase spectrum and general ranges for the assigned

functional groups.[5][6]

Mass Spectrometry (MS)
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions.

The mass spectrum of 2-Methylquinoline provides information about its molecular weight and

fragmentation pattern.

The electron ionization (EI) mass spectrum of 2-Methylquinoline typically shows a prominent

molecular ion peak (M⁺) at m/z 143, corresponding to its molecular weight.[3][7][8][9]

Key Fragment Ions:
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m/z Relative Intensity Possible Assignment

143 999 [M]⁺ (Molecular Ion)

142 116 [M-H]⁺

128 168 [M-CH₃]⁺

115 157 [M-HCN-H]⁺

Note: The relative intensities are indicative and can vary between instruments and

experimental conditions.[7]

Experimental Protocols
The following are generalized protocols for obtaining the spectroscopic data presented above.

These should be adapted and optimized based on the specific instrumentation and

experimental requirements.

NMR Spectroscopy Protocol
Sample Preparation:

Weigh approximately 5-25 mg of 2-Methylquinoline for ¹H NMR or 50-100 mg for ¹³C NMR.

[10][11]

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry

NMR tube to a final volume of approximately 0.5-0.7 mL.[12][13]

Ensure the sample is fully dissolved and free of any solid particles, as this can affect the

spectral quality.[10]

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing if required.[11]

Data Acquisition:

Insert the NMR tube into the spectrometer.
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Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to

achieve homogeneity.[12]

For ¹H NMR, acquire the spectrum using a standard pulse sequence. The number of scans

will depend on the sample concentration.

For ¹³C NMR, use a standard proton-decoupled pulse sequence. A sufficient number of

scans should be acquired to achieve an adequate signal-to-noise ratio.[12] A relaxation delay

(d1) may be adjusted for quantitative analysis.[14]

Data Processing:

Apply Fourier transformation to the acquired free induction decay (FID).

Phase the resulting spectrum and perform baseline correction.[12]

Reference the spectrum to the internal standard (e.g., TMS at 0 ppm) or the residual solvent

peak.[12]

Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.

IR Spectroscopy Protocol
Sample Preparation:

For Liquid Samples (Neat): Place a drop of liquid 2-Methylquinoline between two salt plates

(e.g., NaCl or KBr).[15]

For Solid Samples (if applicable, as 2-Methylquinoline is a liquid at room temperature):

Prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and

pressing it into a thin disk. Alternatively, a mull can be prepared by grinding the solid with a

mulling agent (e.g., Nujol).

For Solutions: Dissolve the sample in a suitable IR-transparent solvent (e.g., CCl₄, CHCl₃)

and place it in a liquid sample cell.[15]

Data Acquisition:
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Obtain a background spectrum of the empty sample holder or the solvent.

Place the prepared sample in the spectrometer's sample compartment.

Acquire the IR spectrum over the desired range (typically 4000-400 cm⁻¹).[16]

Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum.

Identify and label the significant absorption bands in the spectrum.

Mass Spectrometry Protocol
Sample Preparation:

Prepare a dilute solution of 2-Methylquinoline in a volatile organic solvent (e.g., methanol,

acetonitrile). A typical concentration is around 1 mg/mL, which is then further diluted.[17]

Ensure the sample is free of non-volatile salts and buffers, especially for electrospray

ionization (ESI) techniques.

Data Acquisition (Electron Ionization - EI):

Introduce the sample into the ion source. For volatile compounds like 2-Methylquinoline,

this can be done via a direct insertion probe or a gas chromatography (GC) inlet.

The molecules are ionized by a high-energy electron beam.[18]

The resulting ions are accelerated and separated by the mass analyzer based on their mass-

to-charge ratio.[18]

The detector records the abundance of each ion.

Data Processing:

The mass spectrum is plotted as relative intensity versus m/z.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://web.mit.edu/12.000/www/finalpresentation/experiments/ir.html
https://www.benchchem.com/product/b7769805?utm_src=pdf-body
https://massspec.chem.ox.ac.uk/sample-preparation-protocol-for-open-access-ms
https://www.benchchem.com/product/b7769805?utm_src=pdf-body
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://chem.libretexts.org/Courses/Lafayette_College/CHEM_440%3A_Structure_Determination/01%3A_Mass_Spectrometry/1.05%3A_The_Mass_Spectra_of_Elements/1.5.05%3A_Measuring_the_Molecular_Mass_of_Organic_Compounds-_Mass_Spectrometry
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b7769805?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Identify the molecular ion peak and major fragment ions.

The fragmentation pattern can be analyzed to provide structural information.

Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2-Methylquinoline.
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Caption: Workflow for the spectroscopic characterization of 2-Methylquinoline.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b7769805#spectroscopic-data-of-2-methylquinoline-
nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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